![molecular formula C17H10Cl2F3N3S B2689012 2-((4-Chlorobenzyl)sulfanyl)-5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)pyrimidine CAS No. 338420-91-0](/img/structure/B2689012.png)
2-((4-Chlorobenzyl)sulfanyl)-5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)pyrimidine
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Overview
Description
2-((4-Chlorobenzyl)sulfanyl)-5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)pyrimidine is a useful research compound. Its molecular formula is C17H10Cl2F3N3S and its molecular weight is 416.24. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Investigation and Molecular Docking Studies
Spectroscopic techniques such as FT-IR and FT-Raman have been used to investigate the vibrational spectral analysis of related pyrimidine derivatives. These studies include equilibrium geometry, vibrational wave numbers, and molecular docking results to suggest potential inhibitory activity against specific targets, indicating their relevance as chemotherapeutic agents (Alzoman et al., 2015).
Crystal Structure and Cytotoxic Activity
Research on novel 5-methyl-4-thiopyrimidine derivatives has provided insights into their crystal structure and cytotoxic activity. These studies aim to understand the compounds' interactions at the molecular level and evaluate their potential as anticancer agents by examining their effects on various cancer cell lines (Stolarczyk et al., 2018).
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of pyrimidine derivatives, including methods for creating sulfanyl pyrimidin-4(3H)-one and ethyl-2-(pyridin-4yl) methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives, highlight the compound's versatility and potential for further chemical modifications, which could be useful in developing new pharmaceuticals or materials (Bassyouni & Fathalla, 2013).
Optical Properties and Material Science Applications
Studies on the linear and nonlinear optical exploration of thiopyrimidine derivatives emphasize the importance of these compounds in nonlinear optics (NLO) fields. Such research demonstrates the compound's potential applications in optoelectronic devices and materials science, owing to their promising NLO properties (Hussain et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F3N3S/c18-13-3-1-10(2-4-13)9-26-16-24-6-11(7-25-16)15-14(19)5-12(8-23-15)17(20,21)22/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZZLDANSFVLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorobenzyl)sulfanyl)-5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)pyrimidine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.